molecular formula C24H17ClN4O2S B2880650 N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958582-59-7

N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2880650
CAS No.: 958582-59-7
M. Wt: 460.94
InChI Key: GEGPZSXHPXXFNS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide (CAS 958582-59-7) is a synthetic quinazolinone-based compound with a molecular formula of C24H17ClN4O2S and a molecular weight of 460.9 g/mol . This complex molecule features an imidazo[1,2-c]quinazolinone core structure linked via a sulfanylacetamide bridge to a 3-chlorophenyl group, a architecture of significant interest in medicinal chemistry research . Quinazolinone derivatives are extensively investigated for their diverse pharmacological potential, with recent scientific literature highlighting related compounds as potent inhibitors of the α-glucosidase enzyme . This mechanism is a critical therapeutic target for the management of Type 2 Diabetes Mellitus, as inhibiting this enzyme can reduce the digestion of dietary carbohydrates and help control postprandial blood glucose levels . The incorporation of the acetamide moiety is a key feature, as this pharmacophore is known to facilitate critical interactions with biological macromolecules through hydrogen bonding, making it a valuable scaffold for developing enzyme inhibitors . The structural components present in this compound—including the quinazolinone core, the acetamide linker, and the chlorophenyl substituent—are commonly found in molecules screened for antidiabetic activity, suggesting its potential utility in biochemical and pharmacological research aimed at metabolic disorders . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on related quinazolinone-acetamide conjugates.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-16-9-6-10-17(13-16)26-20(30)14-32-24-27-19-12-5-4-11-18(19)22-28-21(23(31)29(22)24)15-7-2-1-3-8-15/h1-13,21H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGPZSXHPXXFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetamide Moiety: This step usually involves nucleophilic substitution reactions where the sulfanylacetamide group is introduced.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazoquinazoline core or the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may interfere with signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound II)

This compound () replaces the imidazoquinazoline core with a 4,6-diaminopyrimidine ring. Key differences include:

  • Hydrogen bonding: The diaminopyrimidine group forms intramolecular N–H⋯N bonds, creating an S(7) ring motif, whereas the imidazoquinazoline core in the target compound may engage in π-π stacking due to aromaticity .

2-(1H-Benzo[d]Imidazol-2-ylthio)-N-(3-Chlorophenyl)Acetamide

describes this benzimidazole-based analog. Structural differences include:

  • Core rigidity : Benzimidazole lacks the fused quinazoline ring, reducing conformational constraints.

Analogs with Modified Acetamide Substituents

N-(3,5-Dimethoxyphenyl)-2-({3-Oxo-2-Phenyl-2H,3H-Imidazo[1,2-c]Quinazolin-5-yl}Sulfanyl)Propanamide (BB17268)

This analog () substitutes the 3-chlorophenyl group with a 3,5-dimethoxyphenyl moiety and replaces acetamide with propanamide. Key observations:

  • Chain length : The propanamide extension may enhance hydrophobic interactions but reduce solubility .

N-(4-Chlorophenyl)-2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide

highlights this quinazolinone derivative. Differences include:

  • Oxidation state : The 4-oxo-3,4-dihydroquinazoline core lacks the imidazole fusion, reducing aromaticity.
  • Substituent position : The 4-chlorophenyl group may confer distinct steric and electronic effects compared to the 3-chlorophenyl group in the target compound .

Enzyme Inhibition Potential

  • LOX Inhibition : Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ) exhibit LOX inhibitory activity (IC₅₀ = 23.4 µM). The target compound’s imidazoquinazoline core may enhance LOX binding due to increased π-π stacking capability .
  • SARS-CoV-2 Protease Binding : Pyridine-containing acetamides () show H-bond interactions with ASN142 and GLN187. The target compound’s imidazoquinazoline may mimic these interactions but with improved affinity due to its larger aromatic surface .

Antimicrobial Activity

  • MIC Values : Thioacetamide-triazoles () display MICs of 16–64 µg/mL against E. coli. The target compound’s chloro and sulfanyl groups may enhance membrane penetration, though its activity remains untested .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity/Interactions Reference
N-(3-Chlorophenyl)-2-({3-Oxo-2-Phenyl-Imidazo[1,2-c]Quinazolin-5-yl}Sulfanyl)Acetamide Imidazo[1,2-c]quinazoline 3-Chlorophenyl 500.57† Not reported (structural analog)
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide Diaminopyrimidine 3-Chlorophenyl ~350‡ Crystal packing via N–H⋯N bonds
BB17268 Imidazo[1,2-c]quinazoline 3,5-Dimethoxyphenyl 500.57 Not reported
8t () Oxadiazole 5-Chloro-2-methylphenyl 428.50 LOX inhibition (IC₅₀ = 23.4 µM)
OLC-12 () Triazole 4-Isopropylphenyl ~450‡ Orco agonist (olfactory receptors)

†Calculated from molecular formula in . ‡Estimated based on structural analogs.

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